1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or the oxolane moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar reactivity.
1,2,4-Triazole: Another triazole isomer with different properties and applications.
Imidazole: A five-membered ring compound with two nitrogen atoms, often used in similar contexts.
Uniqueness
1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of the oxolane moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other triazole derivatives and can lead to unique applications in various fields .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[(5,5-dimethyloxolan-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H16N4O/c1-9(2)4-3-7(14-9)5-13-6-8(10)11-12-13/h6-7H,3-5,10H2,1-2H3 |
InChI Key |
FGCYABOQSRIAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)CN2C=C(N=N2)N)C |
Origin of Product |
United States |
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